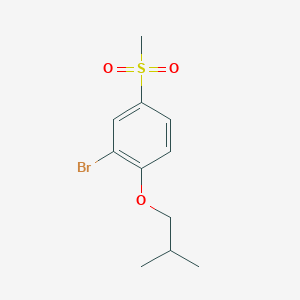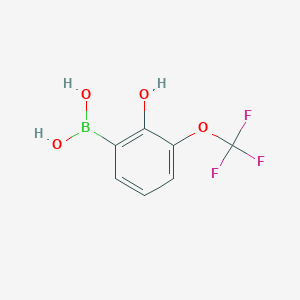
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles often involves scalable and efficient synthetic routes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts like copper powder for N-arylation . Reaction conditions often involve mild temperatures and specific solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can yield N-arylpyrazoles, while oxidation reactions can produce various oxidized pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act on various enzymes and receptors, influencing biological processes. For example, they may inhibit certain enzymes or modulate receptor activity, leading to their observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but with different substituents.
N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups.
Uniqueness
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopropyl-1-methylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3 |
Clave InChI |
WNXKLUPCUVHMPC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)Cl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
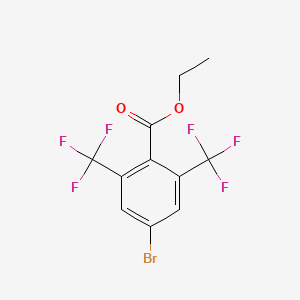
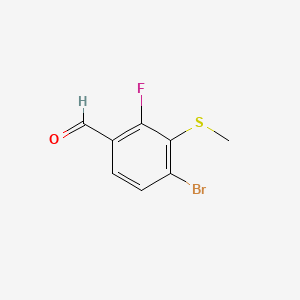
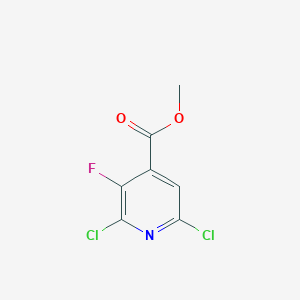
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
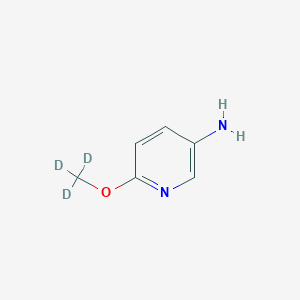
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
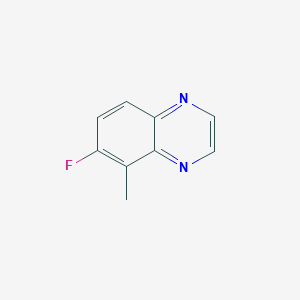
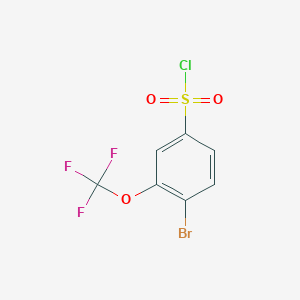
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

